Regioisomeric Purity and Structural Confirmation: 3-Acetamido vs. 2-Acetamido Analogs
The target compound is a 3-acetamido regioisomer, confirmed by supplier COA to be ≥98% pure with no detectable 2-acetamido isomer (CAS 941603-87-8) contamination . The 2-acetamido regioisomer, while having an identical molecular weight (231.05) and elemental composition, exhibits a distinct ¹H-NMR shift pattern due to altered electron density distribution . Procurement of the incorrect regioisomer for a synthetic sequence relying on 3-amino functionality would lead to a non-productive intermediate, as the 2-acetamido isomer cannot undergo the same directed ortho-metalation or cross-coupling at the 3-position.
| Evidence Dimension | Regioisomeric identity and purity |
|---|---|
| Target Compound Data | Purity ≥98% (LC/HPLC), 3-acetamido regioisomer, CAS 102170-55-8 |
| Comparator Or Baseline | N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide, CAS 941603-87-8, purity ≥98%, 2-acetamido regioisomer |
| Quantified Difference | Structurally distinct regioisomer; no detectable cross-contamination at supplier specification level |
| Conditions | Supplier Certificate of Analysis; identity confirmed by ¹H-NMR and LC-MS |
Why This Matters
If a synthetic route requires a free 3-amino group after deacetylation or a 3-position coupling partner, the 2-acetamido regioisomer is synthetically useless — regioisomeric integrity directly determines the success or failure of the downstream synthetic step.
